1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium
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Overview
Description
1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine is a complex organic compound with a unique structure It consists of a tetrahydropyridine ring substituted with a methoxyphenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine can be achieved through several methods. One common approach involves the reaction of 1-(4-methoxyphenyl)-2-phenylethanol with a suitable amine under acidic conditions to form the desired tetrahydropyridine ring . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents and catalysts, such as deep eutectic solvents, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound shares a similar methoxyphenyl group but has a different core structure.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Another compound with a methoxyphenyl group, differing in the position of the methoxy group and the core structure.
Uniqueness
1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine is unique due to its specific combination of functional groups and the tetrahydropyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
6269-16-5 |
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Molecular Formula |
C21H28NO+ |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium |
InChI |
InChI=1S/C21H28NO/c1-22(15-7-4-8-16-22)21(17-18-9-5-3-6-10-18)19-11-13-20(23-2)14-12-19/h3,5-6,9-14,21H,4,7-8,15-17H2,1-2H3/q+1 |
InChI Key |
CIFBTSFZMHRBGX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)C(CC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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